molecular formula C6H10ClN B2662177 3-ethynylcyclobutan-1-amine;hydrochloride CAS No. 2219379-71-0

3-ethynylcyclobutan-1-amine;hydrochloride

Cat. No.: B2662177
CAS No.: 2219379-71-0
M. Wt: 131.6
InChI Key: MURKGSOIXJBUSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynylcyclobutan-1-amine;hydrochloride can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents, such as disiamylborane, dicyclohexylborane, and diisopinocamphenylborane, which are prepared in situ from BH3 . The reaction conditions are typically mild and functional group tolerant, making it an efficient method for synthesizing the compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ethynylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

3-ethynylcyclobutan-1-amine;hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-ethynylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

3-ethynylcyclobutan-1-amine;hydrochloride can be compared with other similar compounds, such as:

    3-ethynylcyclobutan-1-amine: The parent compound without the hydrochloride salt.

    Cyclobutanamine derivatives: Compounds with similar cyclobutane structures but different functional groups.

    Ethynyl-substituted amines: Compounds with ethynyl groups attached to different amine structures.

The uniqueness of this compound lies in its specific combination of the cyclobutane ring and the ethynyl group, which imparts distinct chemical and physical properties .

Properties

IUPAC Name

3-ethynylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N.ClH/c1-2-5-3-6(7)4-5;/h1,5-6H,3-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MURKGSOIXJBUSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2219379-71-0
Record name 3-ethynylcyclobutan-1-amine hydrochloride
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